Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C15H15BrO6 . It has a molecular weight of 371.187 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H15BrO6 . It has a molecular weight of 371.187 . The MDL number is MFCD02166970 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are represented by the linear formula C15H15BrO6 . It has a molecular weight of 371.187 . The MDL number is MFCD02166970 .Scientific Research Applications
Synthesis and Biological Activities
Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative, which has been studied for its synthesis and biological activities. A related study focused on the synthesis of new benzofuran derivatives, including their in vitro anti-HIV-1 and HIV-2 activities in human T-lymphocytes. The study found that ethyl 3-bromomethyl-6-methoxycoumarlate displayed an ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial properties. In one study, derivatives of 2 and 3-benzofurancarboxylates synthesized under microwave-assisted conditions showed moderate to significant inhibition against various Gram-positive and Gram-negative bacteria, yeasts, and a human fungal pathogen. Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride was identified as the most active compound in this regard (Ostrowska et al., 2013).
Cholinesterase Inhibitory Activity
Another area of interest is the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. These compounds were found to be potent butyrylcholinesterase inhibitors, with some also showing inhibitory effects on Aβ self-aggregation, suggesting potential applications in neurodegenerative disorders (Abedinifar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-4-17-11-5-8-10(6-9(11)14)18-7(2)12(8)13(15)16-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVYFIMURAEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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